2-(2,3-Difluorophenyl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Difluorophenyl)acetimidamide is a chemical compound with the molecular formula C8H8F2N2 It is characterized by the presence of two fluorine atoms attached to a phenyl ring, which is further connected to an acetimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)acetimidamide typically involves the reaction of 2,3-difluorobenzene with organolithium reagents to form 2,3-difluorobenzene lithium. This intermediate is then reacted with oxalic acid ester or oxalic acid ester chloride to produce 2,3-difluorophenylglyoxylic acid ester. The ester is subsequently reduced under alkaline conditions, followed by acidification and precipitation to yield 2,3-difluorophenyl acetic acid. Finally, the acetic acid is converted to this compound through amidation reactions .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves maintaining low temperatures during the initial reaction steps to ensure high yields and purity. The use of efficient purification techniques, such as crystallization, ensures that the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenyl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(2,3-Difluorophenyl)acetimidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorophenyl)acetimidamide involves its interaction with specific molecular targets and pathways. For instance, in cancer therapy, it acts as a PARP1 inhibitor, interfering with the DNA repair mechanisms in cancer cells, thereby enhancing the efficacy of cancer treatments . The compound’s fluorine atoms play a crucial role in its binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)acetimidamide
- 2-(2,5-Difluorophenyl)acetimidamide
- 2-(3,4-Difluorophenyl)acetimidamide
Uniqueness
2-(2,3-Difluorophenyl)acetimidamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C8H8F2N2 |
---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
2-(2,3-difluorophenyl)ethanimidamide |
InChI |
InChI=1S/C8H8F2N2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H3,11,12) |
InChI Key |
MYUWILLYDZCMGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.